2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide typically involves multiple steps. A common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole intermediate with 2-phenoxyethylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The triazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with desired characteristics.
Mechanism of Action
The mechanism of action of 2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and sulfanyl group. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, are known for their antifungal properties.
Sulfanyl Compounds: Compounds containing sulfanyl groups, such as thiourea derivatives, exhibit diverse biological activities.
Uniqueness
What sets 2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide apart is its combination of a triazole ring with a sulfanyl group and an acetamide moiety
Properties
Molecular Formula |
C25H24N4O3S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-31-22-14-8-9-19(17-22)24-27-28-25(29(24)20-10-4-2-5-11-20)33-18-23(30)26-15-16-32-21-12-6-3-7-13-21/h2-14,17H,15-16,18H2,1H3,(H,26,30) |
InChI Key |
BKXWEGVTESQFRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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